8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine

Description

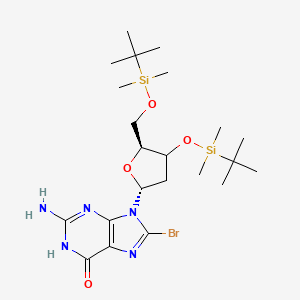

8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine is a chemically modified nucleoside derivative designed for oligonucleotide synthesis. Its structure features:

- 8-Bromination: A bromine atom at the C8 position of the guanine base, enhancing electrophilic reactivity for cross-coupling or adduct formation .

- Protecting groups: 3',5'-hydroxyls are shielded with tert-butyldimethylsilyl (TBS) groups, improving solubility in organic solvents and preventing undesired side reactions during synthesis .

- Applications: Used as an intermediate in constructing oligonucleotides with site-specific modifications, particularly for studying DNA damage caused by carcinogens like nitropyrenes .

Key synthetic protocols involve O6-benzyl protection and TBS group installation via silylation under anhydrous conditions, followed by purification via silica gel chromatography .

Properties

Molecular Formula |

C22H40BrN5O4Si2 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

2-amino-8-bromo-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C22H40BrN5O4Si2/c1-21(2,3)33(7,8)30-12-14-13(32-34(9,10)22(4,5)6)11-15(31-14)28-17-16(25-19(28)23)18(29)27-20(24)26-17/h13-15H,11-12H2,1-10H3,(H3,24,26,27,29)/t13?,14-,15+/m0/s1 |

InChI Key |

HKBBGSKYLFVAEC-NOYMGPGASA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1C(C[C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine involves multiple steps. The starting material is typically 2’-deoxyguanosine, which undergoes bromination to introduce the bromine atom at the 8-position. This is followed by protection of the hydroxyl groups at the 3’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at C8 Position

The 8-bromo group undergoes nucleophilic aromatic substitution (SNAr) with oxygen and carbon nucleophiles under controlled conditions:

Key observations:

-

Reactions proceed efficiently without Pd catalysts at elevated temperatures (130°C) in non-polar solvents like xylenes .

-

Propargylation requires strong bases (nBuLi) to activate the nucleophile .

Deprotection of Silyl Ethers

The tert-butyldimethylsilyl (TBDMS) groups are selectively removed under mild conditions:

-

Protected intermediate : 8-Bromo-3',5'-bis-TBDMS-2'-deoxyguanosine

-

Deprotection : TBAF in THF → 8-Bromo-2'-deoxyguanosine (86% yield)

Phosphorylation Reactions

The 5'-OH group (after partial deprotection) participates in phosphorylation:

| Phosphorylating Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| POCl₃, Proton sponge | Anhydrous DMF, 0°C → RT | 5'-Monophosphate | Requires activation of hydroxyl group | |

| ATP, Kinase enzymes | Buffered aqueous solution | 5'-Triphosphate | Enzymatic phosphorylation for DNA synthesis studies |

Esterification and Acylation

The hydroxyl groups react with acylating agents to form esters:

-

3'-O-Octadecanoyl derivative : δ 7.35 (m, 9H, Ar-H) in ¹H NMR; IR peaks at 1715 cm⁻¹ (ester C=O).

-

5'-O-Ferrocenoyl derivative : Distinctive redox activity confirmed by cyclic voltammetry .

Bromination and Halogen Exchange

While the compound itself is brominated at C8, it participates in halogen-exchange reactions:

Stability and Side Reactions

-

Thermal stability : Decomposes above 150°C; reactions typically conducted below 130°C .

-

Competing reactions :

Analytical Characterization Data

Critical spectroscopic signatures for reaction monitoring:

Scientific Research Applications

8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is extensively used in biomedical research. Its applications include:

DNA Enhancement and Repair: Studying the mechanisms of DNA repair and enhancement.

Antiviral Drug Development: Used in the development of antiviral drugs targeting viral DNA replication.

Cancer Research: Understanding cell signaling pathways involved in cancer progression.

Autoimmune Diseases: Investigating the mechanisms underlying autoimmune diseases

Mechanism of Action

The compound exerts its effects by incorporating into DNA strands during replication. This incorporation can lead to the inhibition of viral DNA polymerases, thereby preventing viral replication. The molecular targets include viral DNA polymerases and cellular enzymes involved in DNA repair.

Comparison with Similar Compounds

Key Research Findings

Stability and Reactivity

- TBS protection : The bulky tert-butyldimethylsilyl groups in the target compound enhance stability during phosphoramidite-based synthesis compared to acetyl or isopropylidene-protected analogs .

- Bromine vs. fluorine : Bromine’s larger size facilitates C8-adduct formation (e.g., with nitropyrenes), whereas fluorine’s steric and electronic effects limit reactivity .

Biological Activity

8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine (often abbreviated as 8-Br-dG) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer research and molecular biology. This compound is characterized by the presence of a bromine atom at the 8-position of the guanine base, which can influence its interaction with nucleic acids and proteins.

- Chemical Formula : C14H20BrN3O4Si2

- CAS Number : 1173021-20-9

- Molecular Weight : 392.43 g/mol

8-Br-dG acts primarily as an analog of deoxyguanosine, integrating into DNA during replication. Its incorporation can lead to mutations and disrupt normal cellular processes. The bromine substitution is particularly significant as it can alter base pairing properties, potentially leading to mispairing during DNA synthesis.

Antitumor Activity

Research indicates that 8-Br-dG exhibits notable antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those derived from human tumors. For instance, one study reported that 8-Br-dG significantly reduced cell viability in KB and IGROV1 human tumor cells, with IC50 values in the nanomolar range .

Mechanistic Studies

The mechanism underlying the antitumor activity of 8-Br-dG appears to be multifaceted:

- Inhibition of DNA Polymerase : The compound can inhibit DNA polymerase activity, leading to impaired DNA replication.

- Induction of Apoptosis : Treatment with 8-Br-dG has been associated with increased apoptosis in cancer cells, as evidenced by elevated levels of pro-apoptotic markers.

- Interference with DNA Repair Mechanisms : By incorporating into DNA, 8-Br-dG may hinder repair processes, contributing to genomic instability and cell death.

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with 8-Br-dG resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 1 µM, more than 90% cell death was observed within 48 hours .

- In Vivo Efficacy : In animal models bearing xenografts of human tumors, administration of 8-Br-dG led to significant tumor regression compared to control groups. The study indicated a log kill rate exceeding 3.5 for early-stage tumors .

Table: Summary of Biological Activity

Q & A

Basic Question: What are the critical steps for synthesizing 8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine, and how are intermediates characterized?

Answer:

The synthesis involves sequential protection of the 3' and 5' hydroxyl groups of 2'-deoxyguanosine using tert-butyldimethylsilyl (TBDMS) groups under anhydrous conditions. Key steps include:

- O6-Benzyl Protection : Reacting 8-bromo-2'-deoxyguanosine with benzyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in anhydrous 1,4-dioxane under an inert atmosphere to protect the O6 position .

- TBDMS Protection : Subsequent silylation of the 3' and 5' hydroxyl groups using tert-butyldimethylsilyl chloride and imidazole in DMF to enhance solubility and prevent undesired side reactions .

- Purification : Silica gel chromatography (3–30% ethyl acetate/hexanes gradient) and validation via TLC (Rf = 0.34 in ethyl acetate/hexanes) and NMR. Characterization includes H/C NMR for silyl group confirmation and HRMS for molecular weight verification .

Advanced Question: How can researchers optimize substitution reactions at the C8 position of this compound for diverse nucleoside analog synthesis?

Answer:

The C8-bromo group is highly reactive toward nucleophilic aromatic substitution (SNAr). Optimization strategies include:

- Reaction Conditions : Use of KPO as a base in xylenes at 130°C for 12 hours to facilitate substitution with phenols or amines. Alternative solvents (e.g., toluene) and temperatures (80–150°C) can modulate reaction rates and yields .

- Scavenging Columns : Post-reaction, Biotage Isolute PE-AX acid-scavenging columns remove excess phenol, improving purity before chromatographic purification .

- Mechanistic Insights : Monitor reaction progress via H NMR for bromine displacement (disappearance of δ 7.35 ppm aromatic protons) and FT-IR for new C-O/C-N bond formation (e.g., 1621 cm for aryl ethers) .

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies TBDMS peaks (δ 0.1–0.9 ppm for Si-CH) and aromatic protons (δ 7.35 ppm for benzyl groups). C NMR confirms silyl ether linkages (δ 18–25 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHBrNOSi: 698.2234; observed: 698.2238) .

- TLC and UV Detection : Rf values (e.g., 0.34 in ethyl acetate/hexanes) and UV absorption at 254 nm confirm homogeneity .

Advanced Question: How do steric effects from TBDMS groups influence the reactivity of this compound in oligonucleotide synthesis?

Answer:

The bulky TBDMS groups at 3' and 5' positions:

- Steric Hindrance : Limit phosphoramidite coupling efficiency during solid-phase oligonucleotide synthesis. Adjust coupling times (e.g., 5–10 minutes) and activator concentrations (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to improve yields .

- Deprotection Challenges : Require extended treatment with tetrabutylammonium fluoride (TBAF) (2–4 hours) for silyl group removal without cleaving the benzyl group at O6 .

- Solubility : Enhance solubility in non-polar solvents (e.g., dichloromethane), enabling homogeneous reactions in automated synthesizers .

Basic Question: What are the primary applications of this compound in nucleic acid research?

Answer:

- Site-Specific Modifications : Incorporation into oligonucleotides via phosphoramidite chemistry to study DNA damage (e.g., C8-guanine adducts from carcinogens) .

- Fluorescent Probes : Functionalization with dansyl or fluorescein via C8 substitution for FRET-based structural studies .

- Enzymatic Studies : Use as a substrate for DNA repair enzymes (e.g., O-alkylguanine-DNA alkyltransferase) to assess activity and inhibition .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for C8 substitutions?

Answer:

Discrepancies often arise from:

- Moisture Sensitivity : Ensure rigorous drying of reagents (e.g., molecular sieves for xylenes) and inert atmosphere (Ar/N) to prevent hydrolysis of TBDMS groups .

- Substituent Effects : Electron-withdrawing groups on phenols (e.g., nitro) enhance SNAr reactivity, while electron-donating groups (e.g., methoxy) reduce yields. Adjust equivalents (4–6 eq. phenol) and reaction times (12–24 hours) accordingly .

- Analytical Artifacts : Use F NMR or LC-MS to detect trace impurities (e.g., unreacted bromide) that may skew yield calculations .

Basic Question: What precautions are necessary when handling and storing this compound?

Answer:

- Moisture Control : Store under argon at –20°C in sealed vials with desiccants (e.g., silica gel).

- Light Sensitivity : Protect from UV light to prevent degradation of the bromoguanine moiety.

- Toxicity : Use fume hoods due to potential respiratory irritancy from silyl ethers .

Advanced Question: What strategies enable selective deprotection of TBDMS groups without affecting other functional groups?

Answer:

- TBAF in THF : Selective cleavage of silyl ethers (3',5'-TBDMS) under mild conditions (0.1 M TBAF, 25°C, 1 hour) preserves O6-benzyl and nucleobase integrity .

- Acid Stability : Avoid HCl/methanol, which may protonate the N7 position of guanine, leading to depurination.

- Monitoring : Use Si NMR to track silyl group removal (δ –10 to –20 ppm for TBDMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.